molecular formula C8H10N2O B13600077 4-(Pyrimidin-4-yl)butan-2-one

4-(Pyrimidin-4-yl)butan-2-one

Cat. No.: B13600077
M. Wt: 150.18 g/mol
InChI Key: SAOKIRCLCCNNQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyrimidin-4-yl)butan-2-one is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-4-yl)butan-2-one can be achieved through several synthetic routes. One common method involves the reaction of pyrimidine with butanone under specific conditions. For instance, the reaction can be carried out using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction typically proceeds through nucleophilic substitution, where the pyrimidine ring acts as a nucleophile, attacking the carbonyl carbon of butanone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrimidin-4-yl)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The pyrimidine ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield 4-(Pyrimidin-4-yl)butanoic acid, while reduction may produce 4-(Pyrimidin-4-yl)butan-2-ol.

Scientific Research Applications

4-(Pyrimidin-4-yl)butan-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound may be used in studies investigating the biological activity of pyrimidine derivatives, including their antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-4-yl)butan-2-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby modulating biological processes. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyrimidin-2-yl)butan-2-one
  • 4-(Pyrimidin-4-yl)butan-1-ol
  • 4-(Pyrimidin-4-yl)piperazin-1-yl]butan-1-amine

Uniqueness

4-(Pyrimidin-4-yl)butan-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

4-pyrimidin-4-ylbutan-2-one

InChI

InChI=1S/C8H10N2O/c1-7(11)2-3-8-4-5-9-6-10-8/h4-6H,2-3H2,1H3

InChI Key

SAOKIRCLCCNNQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=NC=NC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.